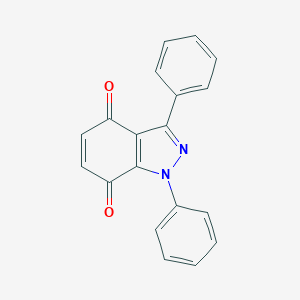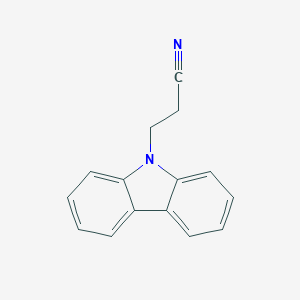
3-(9H-carbazol-9-yl)propanenitrile
Vue d'ensemble
Description
3-(9H-carbazol-9-yl)propanenitrile is an asymmetric bipolar and high-triplet-energy (ET= 3.03 eV) phosphorescent host material . It could be used for hosting blue, green, red, and white light-emitting TADF-OLED devices .
Synthesis Analysis
The precursor 3-(9H-carbazol-9-yl)propanehydrazide was synthesized by the reaction of ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine hydrate in ethanol .Molecular Structure Analysis
The structure of the poly(this compound) was elucidated by nuclear magnetic resonance (1H and 13C NMR) and Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
A film of electrically active poly(this compound) was prepared on a platinum (Pt) electrode surface by oxidative electro-polymerization of this compound monomer . The polymerization reaction was performed in a reaction medium containing the monomer, and 0.1 M tetrabutylammonium tetrafluoroborate (TBABF4) mixture in acetonitrile (ACN) using repeated cycling at a scanning rate of 250 mV .Physical And Chemical Properties Analysis
The weight average molecular weight (Mw) of the electrochemically synthesized poly(this compound) was determined using gel permeation chromatography (GPC), where it was found that the Mw of the polymer is equal to 37900 g/mol . The conductivity of poly(this compound) was found to be 1.62x10-4 S/cm .Applications De Recherche Scientifique
Dispositifs de mémoire bistable
La synthèse du poly[N-(3-(9H-carbazol-9-yl)propyl)méthacrylamide] (PCaPMA), qui incorpore 3-(9H-carbazol-9-yl)propanenitrile, a montré un potentiel prometteur pour une application dans les dispositifs de mémoire bistable. Ceci est dû à ses propriétés physiques, photophysiques et électriques favorables .
Physique des diodes électroluminescentes (LED)
Ce composé a été appliqué dans le contexte de la physique des LED, spécifiquement comme un matériau à large bande interdite. Sa structure unique contribue à l'étude de la chimie de la bande interdite et de la fluorescence retardée activée thermiquement .
Comportement spectro-électrochimique
Des recherches ont été menées sur le comportement spectro-électrochimique du polymère en couche mince de this compound, des études se concentrant sur son élucidation structurale par résonance magnétique nucléaire (RMN) et spectroscopie infrarouge à transformée de Fourier (FTIR) .
Mécanisme D'action
Orientations Futures
The synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) is presented, along with its physical, photophysical, and electrical properties, revealing its promising potential for the application in bistable memory devices . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage . This physical network further enhances the thermal and mechanical stability of the PCaPMA in comparison to similar polymers highlighting its potential as a suitable material for organic memory devices .
Propriétés
IUPAC Name |
3-carbazol-9-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGSRHMFASEGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920382 | |
| Record name | 9H-Carbazole-9-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5337-01-9 | |
| Record name | Carbazole-9-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole-9-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(9H-carbazol-9-yl)propanenitrile valuable in material science?
A1: this compound is a monomer that can be electrochemically polymerized to form a film with intriguing properties. [] This polymerization process, conducted on a platinum electrode in a solution containing the monomer and tetrabutylammonium tetrafluoroborate (TBABF4) in acetonitrile, yields poly(this compound). [] This polymer exhibits electroactivity, meaning its optical properties change upon oxidation. [] This characteristic makes it a promising material for applications like electrochromic devices or sensors.
Q2: How has the structure of poly(this compound) been characterized?
A2: Researchers employed a variety of techniques to elucidate the structure and properties of this polymer. Nuclear magnetic resonance spectroscopy (both 1H and 13C NMR) and Fourier transform infrared (FTIR) spectroscopy were used to confirm the polymer's structure. [] Gel permeation chromatography (GPC) determined the weight average molecular weight (Mw) of the polymer to be 37900 g/mol. [] Further characterization involved dry conductivity measurements, scanning electron microscopy (SEM), and UV-Vis spectroscopy. [] Notably, the UV-Vis spectro-electrochemical studies revealed a fascinating property: the polymer exhibits a green color in its oxidized state and high transmittance in its neutral state. [] This color-changing ability highlights its potential for electrochromic devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
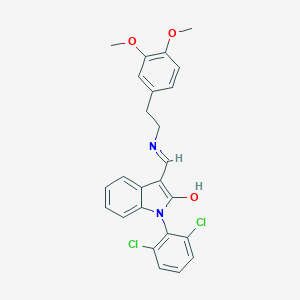
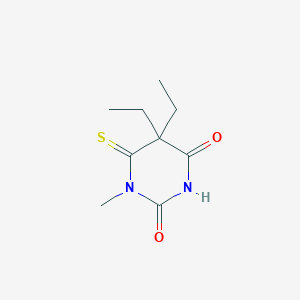

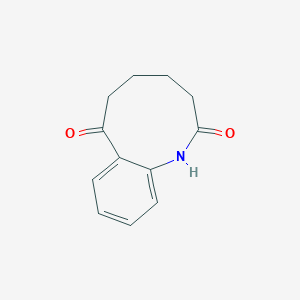




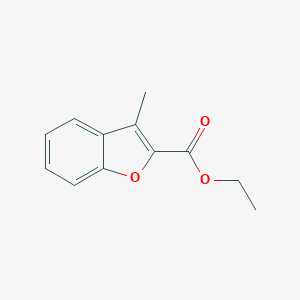
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
